1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one
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Overview
Description
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one is an organic compound that features a piperazine ring and a pyridine ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetylpyridine with piperazine under basic conditions. The reaction typically proceeds in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant agents.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Chemistry: The compound is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
1-(Piperazin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridine ring at the 3-position.
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridine ring at the 4-position.
Uniqueness: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one is unique due to its specific positioning of the pyridine ring at the 2-position, which can influence its binding affinity and selectivity for certain receptors. This structural feature may result in distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H15N3O/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10/h1-4,12H,5-9H2 |
InChI Key |
AFRPKDVGDIETFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
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